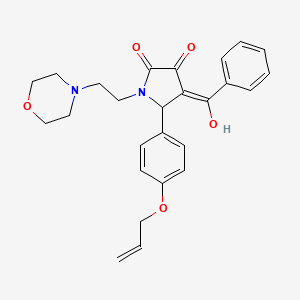
5-(4-(烯丙氧基)苯基)-4-苯甲酰基-3-羟基-1-(2-吗啉代乙基)-1H-吡咯-2(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the family of heterocyclic compounds It contains various functional groups, including hydroxyl, benzoyl, and morpholinoethyl, which give it unique chemical and biological properties
科学研究应用
5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one has diverse applications in scientific research:
Chemistry:
Catalysts: : Used as a catalyst in various organic reactions.
Intermediates: : Acts as an intermediate in the synthesis of more complex molecules.
Biology:
Biomolecule interactions: : Studies on interactions with proteins and nucleic acids.
Enzyme inhibitors: : Potential use as enzyme inhibitors in biochemical pathways.
Medicine:
Drug development: : Investigation of its potential as a therapeutic agent.
Pharmacological studies: : Studies on its effects on cellular and molecular pathways.
Industry:
Materials science: : Used in the development of new materials with specific properties.
Chemical engineering: : Application in the design of chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions. Here’s a general synthetic route:
Formation of the pyrrole ring: : The first step involves the cyclization of appropriate precursors to form the pyrrole ring.
Functional group modifications: : Subsequent steps involve introducing the allyloxy, benzoyl, hydroxy, and morpholinoethyl groups through various chemical reactions, such as alkylation, acylation, and hydrolysis.
Purification: : The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes with a focus on yield, cost-effectiveness, and scalability. Large-scale production often employs continuous flow chemistry and automated processes to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, where the hydroxy group may be converted into a carbonyl group.
Reduction: : Reduction of the benzoyl group can lead to the formation of the corresponding alcohol.
Substitution: : The allyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, chromic acid
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halides, nucleophiles
Major Products:
Oxidation: : Formation of ketones or aldehydes
Reduction: : Formation of alcohols
Substitution: : Formation of various substituted derivatives
作用机制
The mechanism of action of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves interaction with molecular targets such as proteins and enzymes. The compound's functional groups enable it to bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Its unique structure allows it to participate in various molecular interactions, influencing cellular processes and pharmacological effects.
相似化合物的比较
5-(4-methoxyphenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
5-(4-hydroxyphenyl)-4-benzoyl-3-hydroxy-1-(2-piperidinoethyl)-1H-pyrrol-2(5H)-one
These comparisons highlight the unique aspects of 5-(4-(allyloxy)phenyl)-4-benzoyl-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, particularly its specific functional groups and their influence on its chemical and biological properties.
属性
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-2-16-33-21-10-8-19(9-11-21)23-22(24(29)20-6-4-3-5-7-20)25(30)26(31)28(23)13-12-27-14-17-32-18-15-27/h2-11,23,29H,1,12-18H2/b24-22+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNUCCVMQFHFT-ZNTNEXAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2390123.png)
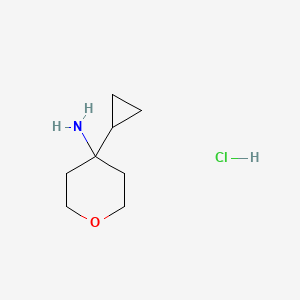
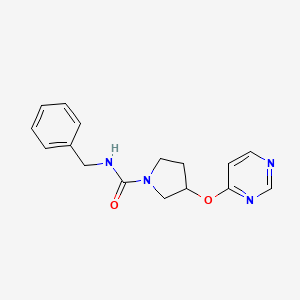


![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2390134.png)
![Ethyl 2-[(2-ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2390136.png)
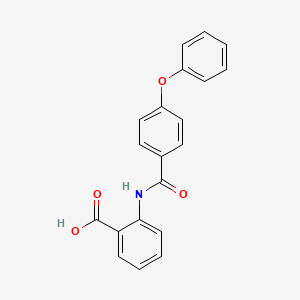

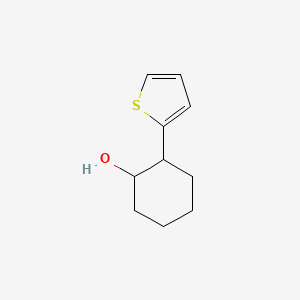
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)
![N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2390146.png)
